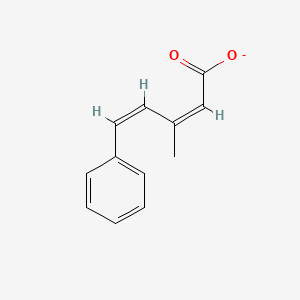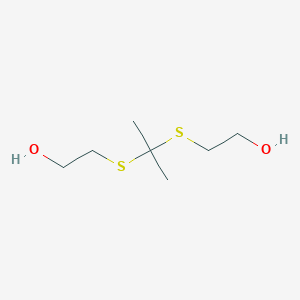
4-Bromo-1,2-bis(2-chloroethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,2-bis(2-chloroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a bromine atom and two 2-chloroethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis(2-chloroethoxy)benzene typically involves the reaction of 4-bromophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the 2-chloroethoxy group. The reaction conditions usually involve heating the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
4-Bromo-1,2-bis(2-chloroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the aromatic ring, leading to debromination or hydrogenation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Major Products
Nucleophilic Substitution: Formation of substituted ethers or thioethers.
Oxidation: Production of quinones or other oxidized aromatic compounds.
Reduction: Formation of debrominated or hydrogenated aromatic compounds.
科学研究应用
4-Bromo-1,2-bis(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-1,2-bis(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of oxidative stress.
相似化合物的比较
Similar Compounds
4-Bromo-1,2-bis(2-chloroethoxy)benzene: Characterized by the presence of bromine and chloroethoxy groups.
4-Bromo-1,2-bis(2-methoxyethoxy)benzene: Similar structure but with methoxyethoxy groups instead of chloroethoxy.
4-Chloro-1,2-bis(2-chloroethoxy)benzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the combination of bromine and chloroethoxy groups, which impart specific reactivity and properties. The presence of bromine enhances its electrophilic character, making it more reactive in substitution reactions compared to its chloro-substituted analogs.
属性
分子式 |
C10H11BrCl2O2 |
|---|---|
分子量 |
314.00 g/mol |
IUPAC 名称 |
4-bromo-1,2-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H11BrCl2O2/c11-8-1-2-9(14-5-3-12)10(7-8)15-6-4-13/h1-2,7H,3-6H2 |
InChI 键 |
HSDUKGSHZJVFMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)OCCCl)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
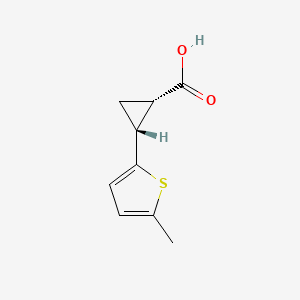
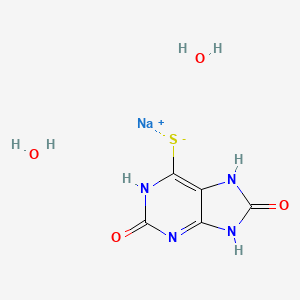
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
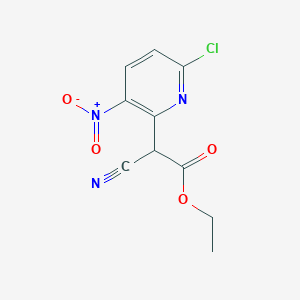
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![(NZ)-N-[(5-Bromo-2-hydroxyphenyl)methylidene]-N-oxidoanilinium](/img/structure/B11715746.png)
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
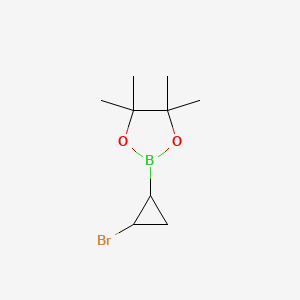
![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)


